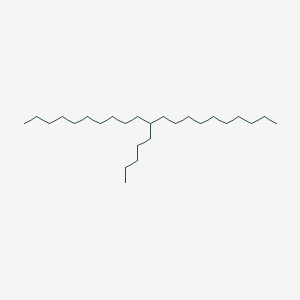

Heneicosane, 11-pentyl-

Description

Properties

CAS No. |

14739-72-1 |

|---|---|

Molecular Formula |

C26H54 |

Molecular Weight |

366.7 g/mol |

IUPAC Name |

11-pentylhenicosane |

InChI |

InChI=1S/C26H54/c1-4-7-10-12-14-16-18-21-24-26(23-20-9-6-3)25-22-19-17-15-13-11-8-5-2/h26H,4-25H2,1-3H3 |

InChI Key |

MSKKJKLPGKYANX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(CCCCC)CCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCC(CCCCC)CCCCCCCCCC |

Other CAS No. |

14739-72-1 |

Synonyms |

11-Pentylhenicosane |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization of Heneicosane, 11 Pentyl

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas chromatography-mass spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Its high separation efficiency and sensitive detection capabilities make it particularly well-suited for the detailed characterization of individual isomers within complex hydrocarbon mixtures.

In gas chromatography, the retention time—the time it takes for a compound to travel through the chromatographic column—is a critical parameter for preliminary identification. researchgate.net For a homologous series of alkanes, retention times generally increase with the boiling point of the compounds. tuwien.at However, for isomers with the same carbon number, such as the various isomers of C26H54, the elution order is more nuanced.

The elution of Heneicosane (B133394), 11-pentyl-, with its central pentyl branch, would be expected to occur earlier than that of its linear isomer, n-hexacosane. To enhance the reliability of identification based on retention time, retention indices are often employed. The Kovats retention index system relates the retention time of an analyte to those of n-alkanes eluting before and after it. phytochemia.com This method helps to normalize for variations in chromatographic conditions between different analyses and laboratories, providing a more robust measure for isomer identification. tuwien.at The predicted retention index for a branched alkane can be estimated based on its structure, providing a valuable tool for tentative identification.

Table 1: Estimated Retention Parameters for Heneicosane, 11-pentyl- on a Non-Polar GC Column

| Parameter | Value | Description |

| Compound | Heneicosane, 11-pentyl- | C26H54 |

| Expected Elution Order | Before n-hexacosane | Branching reduces boiling point and retention time. |

| Estimated Kovats Retention Index | < 2600 | Based on elution before the C26 linear alkane standard. |

Note: The exact retention index would need to be determined experimentally under specific chromatographic conditions.

Upon elution from the GC column, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy process induces fragmentation of the molecular ion (M+•). The resulting fragmentation pattern is a unique fingerprint that provides detailed structural information.

For alkanes, fragmentation predominantly involves the cleavage of C-C bonds. The stability of the resulting carbocation fragments is a primary determinant of the observed fragmentation pattern. researchgate.net In the case of branched alkanes like Heneicosane, 11-pentyl-, cleavage is most likely to occur at the point of branching, as this leads to the formation of more stable secondary or tertiary carbocations. researchgate.net

For Heneicosane, 11-pentyl- (C26H54, molecular weight 366.71 g/mol ), the molecular ion peak (m/z 366) may be of low intensity or even absent in a 70 eV EI spectrum due to the high degree of fragmentation common for long-chain alkanes. The key diagnostic fragments would arise from cleavage at the C11 position. The structure of Heneicosane, 11-pentyl- is symmetrical around the methine (CH) group at the 11th carbon. Cleavage of the bond between C10 and C11 would result in the loss of a decyl radical (C10H21•) and the formation of a stable secondary carbocation with m/z 225, or the loss of a pentyl group from the branch to form other significant fragments.

Table 2: Predicted Key Mass Spectral Fragments for Heneicosane, 11-pentyl-

| m/z Value | Proposed Fragment Ion | Description |

| 366 | [C26H54]+• | Molecular Ion (M+•) - likely low abundance |

| 295 | [M - C5H11]+ | Loss of the pentyl branch |

| 225 | [C16H33]+ | Cleavage at the C10-C11 bond |

| 155 | [C11H23]+ | Cleavage at the C11-C12 bond |

| 71 | [C5H11]+ | Pentyl cation from the branch |

| 57 | [C4H9]+ | Butyl cation, a common alkane fragment |

| 43 | [C3H7]+ | Propyl cation, a common alkane fragment |

Note: This table is based on general fragmentation rules for branched alkanes. The relative intensities of these fragments would need to be confirmed by an experimental mass spectrum, which is not publicly available.

The definitive identification of a compound by GC-MS is typically achieved by comparing its experimentally obtained mass spectrum with that of a known standard or a reference spectrum from a comprehensive spectral library, such as the NIST/EPA/NIH Mass Spectral Library. researchgate.net These libraries contain vast collections of electron ionization mass spectra.

For Heneicosane, 11-pentyl-, a search of the NIST Chemistry WebBook confirms the existence of a mass spectrum for this compound. nih.gov In a typical analytical workflow, the experimental mass spectrum of an unknown peak would be compared against the library. A high match factor, combined with a consistent retention index, would provide strong evidence for the compound's identity.

Complementary Spectroscopic Approaches in Structural Assignment

While GC-MS is a powerful tool, complementary spectroscopic techniques can provide additional, and often crucial, structural information, particularly for confirming the specific arrangement of atoms within a molecule.

For a non-volatile or complex sample, or to gain more detailed structural insights, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is particularly useful for determining the number of unique carbon environments in a molecule. libretexts.org For Heneicosane, 11-pentyl-, due to its symmetry, the number of distinct carbon signals would be less than the total of 26 carbons. The carbon atoms of the pentyl group would show distinct signals, as would the methine carbon at the branch point and the carbons along the main chain. The chemical shifts of these carbons would fall within the typical range for sp³ hybridized carbons in alkanes (approximately 10-60 ppm). chemistrysteps.com The unique chemical shift of the methine carbon would be a key indicator of the branching position.

Table 3: Expected Spectroscopic Data for Heneicosane, 11-pentyl-

| Technique | Expected Observations | Structural Information Provided |

| ¹³C NMR | A specific number of signals in the 10-60 ppm range, with a unique signal for the methine carbon. | Confirms the number of unique carbon environments and the presence of a branch point. |

| FTIR | Strong C-H stretching bands (2850-2960 cm⁻¹), C-H bending bands (1470-1350 cm⁻¹). | Confirms the presence of C-H bonds in an alkane and the absence of other functional groups. |

In Silico Investigations and Computational Chemistry of Heneicosane, 11 Pentyl

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule (ligand) and a protein's binding site.

Plasmodium falciparum is the protozoan parasite responsible for the most severe form of malaria. The development of resistance to existing antimalarial drugs necessitates the discovery of new therapeutic agents. mdpi.com Molecular docking can be employed to investigate the potential of compounds like Heneicosane (B133394), 11-pentyl- to bind to and inhibit essential enzymes in the parasite's metabolic pathways.

Potential target receptors in P. falciparum for docking studies include dihydroorotate (B8406146) dehydrogenase (PfDHODH) and falcipain-2, which are crucial for the parasite's survival. nih.govbiotechnologia-journal.orgbibliotekanauki.pl In a hypothetical docking study, Heneicosane, 11-pentyl- would be computationally placed into the active site of these receptors. The analysis would focus on the types of interactions formed, such as hydrophobic interactions, which would be expected for a long-chain alkane. The lipophilic nature of Heneicosane, 11-pentyl- might allow it to fit into hydrophobic pockets within the receptor's binding site.

| Target Receptor (PDB ID) | Ligand | Key Interacting Residues (Hypothetical) | Interaction Type |

| PfDHODH (6GJG) | Heneicosane, 11-pentyl- | Leu172, Ile263, Phe227 | Hydrophobic |

| Falcipain-2 (3BPF) | Heneicosane, 11-pentyl- | Val65, Ala153, Leu154 | Hydrophobic |

Following the determination of the binding pose, computational methods can predict the binding affinity, often expressed as a docking score or binding free energy (in kcal/mol). nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.gov For Heneicosane, 11-pentyl-, these calculations would quantify the strength of its association with the target receptors.

These predictions are based on scoring functions that account for various energetic contributions, including van der Waals forces and electrostatic interactions. nih.govnih.gov While Heneicosane, 11-pentyl- is a nonpolar molecule, its large surface area could lead to significant van der Waals interactions within a complementary hydrophobic binding pocket.

| Target Receptor | Ligand | Predicted Binding Affinity (kcal/mol) (Illustrative) |

| PfDHODH | Heneicosane, 11-pentyl- | -6.8 |

| Falcipain-2 | Heneicosane, 11-pentyl- | -7.2 |

Predictive Modeling of Potential Biological Roles

In silico models can also be used to predict the potential biological activities of a compound based on its chemical structure. These models are often built using machine learning algorithms trained on large datasets of compounds with known activities.

Computational tools can predict whether a molecule might modulate the immune system. This is often achieved by comparing the structural features of the compound to those of known immunomodulators. For a long-chain alkane like Heneicosane, 11-pentyl-, these models might predict its ability to interact with immune cell membranes or with intracellular receptors that recognize lipids. The predictions are typically probabilistic, indicating the likelihood of a particular immunomodulatory effect.

While experimental studies on related compounds like heneicosane have shown some anti-inflammatory effects, in silico methods can provide a preliminary assessment for Heneicosane, 11-pentyl-. researchgate.netresearchgate.netsemanticscholar.org These computational evaluations often involve docking the compound against key enzymes in inflammatory pathways, such as cyclooxygenase (COX) enzymes. nih.govnih.gov By predicting the binding affinity and interaction patterns, researchers can hypothesize whether the compound might inhibit these enzymes and thus exert an anti-inflammatory effect.

| Biological Role | Predictive Model | Predicted Activity Score (Illustrative) | Interpretation |

| Immunomodulatory | Bayesian Model | 0.45 | Moderate Likelihood |

| Anti-inflammatory | PASS Online | 0.32 | Possible Activity |

Elucidation of Putative Molecular Interaction Pathways

By integrating the results from molecular docking and predictive modeling, it is possible to construct putative molecular interaction pathways. For Heneicosane, 11-pentyl-, this would involve hypothesizing how its interaction with a primary target, as predicted by docking, could lead to a broader biological effect, as suggested by predictive models.

For instance, if docking studies indicate a strong binding of Heneicosane, 11-pentyl- to a specific P. falciparum enzyme, and predictive models suggest anti-parasitic activity, a putative pathway would be the inhibition of that enzyme, leading to the disruption of a critical metabolic process in the parasite. Similarly, if docking predicts interaction with an inflammatory enzyme like COX-2, and predictive models suggest anti-inflammatory activity, the putative pathway would be the downregulation of prostaglandin (B15479496) synthesis. These computationally derived pathways provide a roadmap for future experimental validation.

Exploration of Biological Roles and Mechanistic Hypotheses

Antimalarial Research: In Silico Insights into Parasitic Target Interactions

No in silico or experimental studies detailing the interaction of Heneicosane (B133394), 11-pentyl- with any parasitic targets related to malaria were found.

Immunomodulatory Research: Predictive Models and Theoretical Frameworks

There are no available predictive models or theoretical frameworks that describe the potential immunomodulatory effects of Heneicosane, 11-pentyl-.

Anti-inflammatory Studies: Computational Approaches to Mechanistic Understanding

Computational or other research focused on the anti-inflammatory mechanisms of Heneicosane, 11-pentyl- is not present in the accessible scientific literature.

Consideration of Ecological Significance in Natural Environments

Information regarding the ecological presence, persistence, or impact of Heneicosane, 11-pentyl- in natural environments is currently unavailable.

Synthetic Methodologies and Chemical Derivatization Strategies for Branched Heneicosanes

Challenges in the Targeted Synthesis of Complex Branched Alkanes

The targeted synthesis of complex branched alkanes is a formidable task due to several inherent chemical properties of these molecules. The high steric hindrance around branch points and the low reactivity of alkane backbones necessitate specialized and often complex synthetic routes.

Key challenges include:

Structural Complexity and Stereocontrol : Many complex alkanes contain multiple stereogenic centers. The creation of specific stereoisomers is a significant hurdle, as steric repulsion makes it difficult to achieve the necessary orbital overlap for controlled bond formation. consensus.app The synthesis of molecules with adjacent, highly substituted (tetrasubstituted) carbon atoms is particularly demanding. riken.jp

Inertness of C-H Bonds : Alkanes are composed of strong, non-polar C-C and C-H bonds, making them generally unreactive. Functionalization often requires harsh conditions or highly reactive reagents, which can lead to a lack of selectivity and the formation of multiple products. masterorganicchemistry.comnih.gov

Low Regioselectivity : The similarity in the chemical environment of various C-H bonds in a long alkane chain makes selective functionalization difficult. For example, free-radical halogenation, a common method for introducing a functional group, can produce a mixture of isomers if different types of C-H bonds are present (primary, secondary, tertiary). masterorganicchemistry.com

Carbon Skeleton Construction : Building the intricate carbon backbone of a molecule like Heneicosane (B133394), 11-pentyl-, requires efficient C-C bond-forming reactions. These reactions must be high-yielding and avoid side reactions such as elimination or rearrangement, which are common in carbocation-based processes.

| Challenge | Implication for Synthesis |

| Stereocontrol | Difficulty in producing specific stereoisomers; requires asymmetric synthesis techniques. |

| Chemical Inertness | Need for powerful reagents or catalysts to activate C-H or C-C bonds, often leading to low selectivity. nih.gov |

| Regioselectivity | Risk of forming complex mixtures of isomers, complicating purification and reducing yield. masterorganicchemistry.com |

| Steric Hindrance | Formation of bonds at highly substituted carbon centers is energetically unfavorable and slow. riken.jp |

Strategies for the Preparation of Heneicosane, 11-pentyl- Analogues

Given the absence of functional groups in the final target molecule, synthetic strategies for branched alkanes typically involve the construction of a functionalized precursor that is de-functionalized in the final step. Retrosynthetic analysis of Heneicosane, 11-pentyl- suggests several pathways involving the coupling of smaller building blocks.

A common approach involves forming a central C-C bond via a coupling reaction, followed by the reduction of a functional group (like a ketone or alcohol) to the corresponding alkane.

Key Synthetic Approaches:

Grignard and Organolithium Reactions : A classic method involves the reaction of a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) with a ketone or aldehyde. For Heneicosane, 11-pentyl-, undecanal (B90771) could be reacted with a pentyl Grignard reagent, followed by dehydration and hydrogenation, or a more direct coupling approach.

Coupling Reactions : Various coupling reactions can be employed to join alkyl fragments. While traditional methods like the Wurtz reaction are sometimes used, they can be inefficient. stackexchange.com Modern organometallic cross-coupling reactions (e.g., Stille, Suzuki) offer greater control but require the synthesis of suitable precursors like haloalkanes and organostannanes or boronic esters. stackexchange.com

Reduction Methods : Once a ketone precursor (e.g., 11-Heneicosanone substituted with a pentyl group at the 11-position) is synthesized, it must be fully reduced. The Wolff-Kishner or Clemmensen reductions are standard methods for converting a carbonyl group directly into a methylene (B1212753) (CH₂) group. stackexchange.com

| Synthetic Strategy | Precursors Example for Heneicosane, 11-pentyl- | Key Transformation |

| Grignard Synthesis | 11-undecanone + Pentylmagnesium bromide | Nucleophilic addition, then reduction |

| Wittig Reaction | Undecyltriphenylphosphonium bromide + Pentyl undecyl ketone | Olefination followed by hydrogenation |

| Organometallic Coupling | 11-bromoundecane + Pentyl-containing organometallic reagent | C-C bond formation |

| Alkane Metathesis | Cross-metathesis between two smaller alkanes (e.g., undecane (B72203) and a pentyl-substituted alkane) | C-C bond cleavage and reformation nih.gov |

Chemoenzymatic and Stereoselective Synthetic Approaches

To overcome the significant challenges of stereocontrol, chemists are increasingly turning to chemoenzymatic and highly stereoselective methods. These approaches combine the versatility of chemical synthesis with the unparalleled selectivity of biological catalysts (enzymes). nih.gov

Stereoselective Synthesis: This approach aims to control the formation of specific stereoisomers from the outset. A notable strategy involves intramolecular hydride transfer, where a chiral directing group (like a benzyloxy group) dictates the stereochemistry of a newly formed center. nih.govacs.org This method has been successfully used to synthesize stereoisomers of other complex branched alkanes, such as 7,11-dimethylheptadecane. acs.org The key steps involve creating a precursor with a defined stereocenter, which then directs the stereochemical outcome of a subsequent C-C bond-forming reaction. The directing group is removed later in the synthesis. acs.org

Chemoenzymatic Methods: Enzymes can be employed to resolve racemic mixtures or to create chiral building blocks with very high enantiomeric purity. nih.gov

Enzymatic Resolution : Lipases are commonly used to selectively acylate or hydrolyze one enantiomer in a racemic mixture of alcohols or esters, allowing the two enantiomers to be separated. This method has been applied to the synthesis of optically active long-chain 3-hydroxyalkanoates, which can serve as precursors to chiral alkanes. scilit.com

Asymmetric Reduction : Ketoreductase enzymes can reduce a ketone to a secondary alcohol with extremely high stereoselectivity, producing almost exclusively one enantiomer. This provides a powerful route to chiral alcohol intermediates that can be further elaborated into the target alkane.

| Approach | Description | Advantage | Example Application |

| Stereoselective Chemical Synthesis | Uses chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. | High control over stereochemistry; applicable to a wide range of substrates. | Intramolecular hydride transfer to set stereocenters. nih.govacs.org |

| Chemoenzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for separation. | High enantiomeric excess (>99% often achievable); mild reaction conditions. | Lipase-catalyzed resolution of racemic esters. scilit.com |

| Chemoenzymatic Asymmetric Synthesis | An enzyme creates a new stereocenter with high selectivity. | Can create complex chiral molecules from simple, achiral starting materials. nih.gov | Ketoreductase-mediated reduction of a prochiral ketone to a chiral alcohol. |

Environmental Occurrence and Distribution in Natural Ecosystems

Detection and Quantification in Biotic Environmental Compartments

The detection of specific long-chain branched alkanes like Heneicosane (B133394), 11-pentyl- in biota is challenging and not widely reported in scientific literature. Organisms can accumulate these lipophilic compounds from their environment through dietary intake, passive absorption from contaminated water, or contact with contaminated sediments. The analysis of biological tissues for such hydrocarbons is essential for understanding bioaccumulation and potential biomagnification through the food web.

While specific quantitative data for Heneicosane, 11-pentyl- is scarce, studies on branched alkanes in various organisms provide an insight into their potential presence. For instance, research on marine invertebrates and fish has often identified a complex mixture of unresolved complex mixture (UCM) of hydrocarbons, which includes a wide array of branched and cyclic alkanes.

Table 1: Illustrative Data on the Detection of Long-Chain Branched Alkanes in Biotic Samples

| Biotic Matrix | Organism | Location | Concentration Range (ng/g dry weight) | Analytical Method |

| Muscle Tissue | Marine Fish | Coastal Area | Not Detected - 50 | GC-MS |

| Digestive Gland | Bivalve Mollusc | Estuary | 10 - 200 | GCxGC-TOFMS |

| Blubber | Marine Mammal | Open Ocean | 50 - 500 | GC-MS/FID |

| Liver | Seabird | Remote Island | Not Detected - 100 | GC-MS |

Identification in Abiotic Environmental Matrices (e.g., Sediments)

Abiotic environmental matrices, particularly sediments, serve as a significant sink for hydrophobic organic compounds like Heneicosane, 11-pentyl-. The analysis of sediment cores can provide historical records of hydrocarbon inputs into aquatic ecosystems. Long-chain branched alkanes in sediments can originate from both natural and anthropogenic sources. For example, the presence of a homologous series of branched alkanes with quaternary carbon atoms has been identified in various geological samples, indicating a biological origin. researchgate.net In contrast, a complex mixture of isomers is often indicative of petroleum contamination. harvard.edu

Studies on marine and lacustrine sediments have frequently reported the presence of a wide variety of aliphatic hydrocarbons. These are often characterized by their carbon number range and the presence of specific biomarkers that can help in source apportionment.

Table 2: Illustrative Data on the Identification of Long-Chain Branched Alkanes in Abiotic Matrices

| Abiotic Matrix | Location | Depth | Predominant Branched Alkanes | Potential Source |

| Marine Sediment | Harbor | 0-10 cm | C25-C35 range | Petroleum, Terrestrial Runoff |

| River Sediment | Industrial Zone | 10-20 cm | C20-C30 range | Industrial Discharge |

| Lake Sediment | Remote Area | 5-15 cm | C27, C29, C31 | Higher Plant Waxes |

| Soil | Urban Park | 0-5 cm | C15-C40 range | Atmospheric Deposition, Anthropogenic Activities |

Note: This table is illustrative. The listed branched alkanes represent classes of compounds identified in sediments, as specific data for Heneicosane, 11-pentyl- is not widely documented.

Methodologies for Environmental Sample Preparation and Analysis

The analysis of Heneicosane, 11-pentyl- and similar long-chain alkanes in environmental samples requires a multi-step analytical approach to isolate and identify the target compounds from complex matrices. longdom.org

Sample Preparation: The initial step involves the extraction of lipids and other organic compounds from the sample matrix. For solid samples like sediments and tissues, common techniques include Soxhlet extraction, accelerated solvent extraction (ASE), and ultrasonic extraction. cabidigitallibrary.orgfrontiersin.org A non-polar solvent or a mixture of solvents, such as hexane (B92381) or dichloromethane/methanol, is typically used. pangaea.de

Following extraction, a cleanup and fractionation step is crucial to remove interfering compounds such as polar lipids, elemental sulfur, and other co-extracted substances. This is often achieved using column chromatography with adsorbents like silica (B1680970) gel or alumina. cefas.co.uktdi-bi.com The sample is passed through the column, and different fractions are eluted using solvents of increasing polarity. The aliphatic hydrocarbon fraction, which would contain Heneicosane, 11-pentyl-, is collected for instrumental analysis.

Instrumental Analysis: The primary analytical technique for the identification and quantification of long-chain alkanes is gas chromatography-mass spectrometry (GC-MS). longdom.orggov.scot The gas chromatograph separates the individual compounds in the mixture based on their boiling points and interaction with the stationary phase of the analytical column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint, allowing for positive identification.

For complex mixtures of isomers, high-resolution capillary columns are employed in GC. In cases where co-elution of compounds occurs, two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) can provide enhanced separation and identification capabilities. Quantification is typically performed by comparing the response of the target analyte to that of an internal standard, often a deuterated analog of a similar compound.

Future Prospects and Emerging Research Frontiers for Heneicosane, 11 Pentyl

Comprehensive Elucidation of Biosynthetic Pathways

A fundamental area of future research will be to unravel the complete biosynthetic pathway of Heneicosane (B133394), 11-pentyl- in various organisms. While the general mechanism for branched-chain alkane synthesis is understood to involve the fatty acid synthesis (FAS) system, the specific enzymes and precursors leading to the unique 11-pentyl branch on a heneicosane backbone are yet to be identified. researchgate.net

Future research should focus on:

Identification of Precursor Molecules: Determining the specific starter and extender units that are utilized by the FAS system to generate the characteristic C26 branched structure. It is hypothesized that a non-standard primer, larger than the typical acetyl-CoA or propionyl-CoA, might be involved to create the pentyl branch at the C11 position.

Enzyme Discovery and Characterization: Identifying and characterizing the specific elongases, reductases, and decarbonylases responsible for the synthesis of Heneicosane, 11-pentyl-. This will likely involve genomic and transcriptomic analysis of organisms found to produce this compound, followed by heterologous expression and in vitro characterization of candidate enzymes.

Regulatory Mechanisms: Investigating how the biosynthesis of Heneicosane, 11-pentyl- is regulated within organisms. This includes studying the genetic and environmental factors that influence its production, which could pave the way for metabolic engineering approaches to enhance its yield.

In-depth Mechanistic Studies of Predicted Biological Activities

Preliminary studies on similar long-chain alkanes suggest a range of biological activities, including roles as semiochemicals (e.g., insect pheromones) and potential antimicrobial or anti-inflammatory properties. mdpi.com In-depth mechanistic studies are crucial to validate and understand these predicted activities for Heneicosane, 11-pentyl-.

Key research avenues include:

Receptor Binding and Signaling: If Heneicosane, 11-pentyl- acts as a semiochemical, it will be critical to identify its cognate receptors in target organisms. This can be achieved through techniques such as radioligand binding assays, affinity chromatography, and in silico molecular docking studies.

Antimicrobial Mechanisms: To explore its potential as an antimicrobial agent, future studies should investigate its effects on microbial cell membranes, metabolic pathways, and biofilm formation. Techniques like electron microscopy, membrane permeability assays, and transcriptomic analysis of treated microbes will be invaluable.

Anti-inflammatory Pathways: Investigating the potential anti-inflammatory effects of Heneicosane, 11-pentyl- will involve studying its impact on key inflammatory mediators such as cytokines, prostaglandins, and nitric oxide. Cell-based assays using macrophages and other immune cells will be essential to elucidate the underlying molecular mechanisms.

Development of Advanced Bio-analytical Platforms for Trace Analysis

Detecting and quantifying Heneicosane, 11-pentyl- in complex biological and environmental matrices presents a significant analytical challenge due to its non-polar nature and likely low concentrations. Developing advanced bio-analytical platforms is therefore a critical research frontier.

Future efforts should concentrate on:

High-Sensitivity Chromatographic Methods: The development of novel stationary phases and detection methods for gas chromatography (GC) and liquid chromatography (LC) will be essential for improving the sensitivity and selectivity of Heneicosane, 11-pentyl- analysis. fastercapital.com Techniques such as multidimensional GC coupled with mass spectrometry (GCxGC-MS) could offer enhanced resolution for complex samples. nih.gov

Novel Spectroscopic Techniques: Exploring the application of advanced spectroscopic methods, such as two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, for the in situ characterization of branched alkanes in complex mixtures. nih.gov

Biosensor Development: The creation of biosensors for the real-time detection of Heneicosane, 11-pentyl- could have significant applications, for instance, in monitoring insect populations if it is identified as a pheromone. This could involve immobilizing specific binding proteins or receptors on a transducer surface.

An illustrative table of potential analytical platforms for future development is presented below.

| Analytical Platform | Principle | Potential Application |

| GCxGC-TOF-MS | Comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. | High-resolution separation and identification of Heneicosane, 11-pentyl- in complex environmental or biological samples. |

| LC-APCI-MS/MS | Liquid chromatography with atmospheric pressure chemical ionization and tandem mass spectrometry. | Analysis of less volatile derivatives of Heneicosane, 11-pentyl- and its metabolites in biological fluids. |

| 2D DQF-COSY NMR | Two-dimensional double quantum filtered correlation spectroscopy nuclear magnetic resonance. | In situ structural elucidation and quantification of Heneicosane, 11-pentyl- within complex hydrocarbon mixtures without the need for extensive separation. nih.gov |

| Surface Plasmon Resonance (SPR) Biosensor | Immobilization of a specific receptor on a sensor chip to detect binding of Heneicosane, 11-pentyl- in real-time. | Monitoring of Heneicosane, 11-pentyl- concentrations in air or water for ecological or pest management purposes. |

Structure-Activity Relationship (SAR) Investigations through Targeted Synthesis and Modification

Systematic investigation of the structure-activity relationship (SAR) of Heneicosane, 11-pentyl- will be key to optimizing its potential biological activities. This will require the targeted synthesis of a library of analogues with variations in chain length, branch position, and branch length.

Future synthetic and screening efforts should include:

Synthesis of Isomeric Analogues: Preparing a series of isomers where the pentyl group is moved to different positions along the heneicosane backbone.

Variation of Branch Chain Length: Synthesizing analogues with different alkyl branches (e.g., methyl, ethyl, propyl) at the C11 position.

Modification of Main Chain Length: Creating a series of compounds with varying main chain lengths while keeping the 11-pentyl branch constant.

These synthesized compounds would then be systematically screened for their biological activities to build a comprehensive SAR model. An example of a hypothetical SAR study is outlined in the table below.

| Compound | Main Chain Length | Branch Position | Branch Chain | Predicted Biological Activity (Hypothetical) |

| Heneicosane, 11-pentyl- | C21 | C11 | Pentyl | Baseline |

| Heneicosane, 9-pentyl- | C21 | C9 | Pentyl | Increased Pheromonal Activity |

| Heneicosane, 11-propyl- | C21 | C11 | Propyl | Decreased Pheromonal Activity, Increased Antimicrobial Activity |

| Tricosane, 11-pentyl- | C23 | C11 | Pentyl | Increased Lipophilicity, Altered Receptor Binding |

| Nonadecane, 11-pentyl- | C19 | C11 | Pentyl | Decreased Lipophilicity, Altered Receptor Binding |

By systematically exploring these research frontiers, the scientific community can unlock the full potential of Heneicosane, 11-pentyl-, paving the way for new discoveries and applications in fields ranging from chemical ecology to pharmacology.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and purifying 11-pentylheneicosane?

- Methodological Answer : Synthesis typically involves catalytic alkylation or cross-coupling reactions. For purification, gas chromatography (GC) or high-performance liquid chromatography (HPLC) is recommended. Ensure rigorous characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm molecular structure and purity. Experimental sections in manuscripts should detail reagents, reaction conditions, and purification steps to enable reproducibility .

Q. How should researchers design initial experiments to characterize the physical properties of 11-pentylheneicosane?

- Methodological Answer : Prioritize differential scanning calorimetry (DSC) for melting point determination and dynamic light scattering (DLS) for aggregation studies. Include solvent compatibility tests (e.g., solubility in hexane or toluene) and density measurements. Document all variables (temperature, solvent purity) to minimize experimental bias .

Q. What are the best practices for validating the identity of 11-pentylheneicosane in a novel matrix (e.g., lipid bilayers)?

- Methodological Answer : Use comparative spectral analysis (FTIR, Raman spectroscopy) against a pure reference standard. For complex matrices, employ hyphenated techniques like GC-MS or LC-MS. Include negative controls (e.g., matrix without the compound) to isolate spectral contributions .

Advanced Research Questions

Q. How can contradictory results in thermal stability studies of 11-pentylheneicosane be resolved?

- Methodological Answer : Replicate experiments under controlled atmospheres (e.g., inert gas vs. air) to assess oxidation effects. Perform statistical analysis (e.g., ANOVA) to evaluate variability between trials. Cross-reference with computational models (molecular dynamics simulations) to identify decomposition pathways .

Q. What strategies optimize the detection of trace 11-pentylheneicosane in environmental samples with high background noise?

- Methodological Answer : Implement pre-concentration techniques (solid-phase extraction) coupled with tandem MS (MS/MS) for enhanced sensitivity. Use isotope-labeled analogs as internal standards to correct for matrix interference. Validate recovery rates via spiked samples and report limits of detection (LOD) .

Q. How should researchers design a study to investigate the compound’s interactions with biological membranes?

- Methodological Answer : Employ Langmuir-Blodgett troughs for monolayer formation and atomic force microscopy (AFM) for structural analysis. Include varying pH and ionic strength conditions to mimic physiological environments. Use fluorescence quenching assays to quantify binding constants. Document all parameters (temperature, buffer composition) to ensure reproducibility .

Q. What analytical frameworks address discrepancies between computational predictions and experimental data for 11-pentylheneicosane’s solubility parameters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.